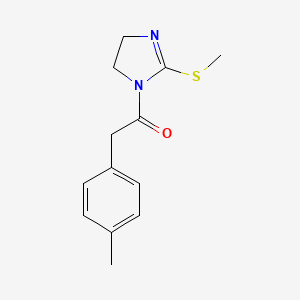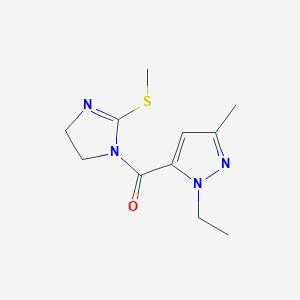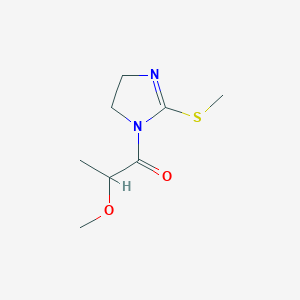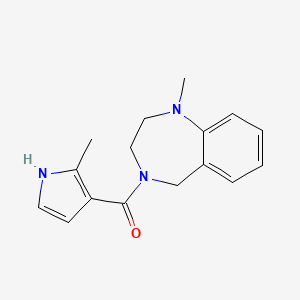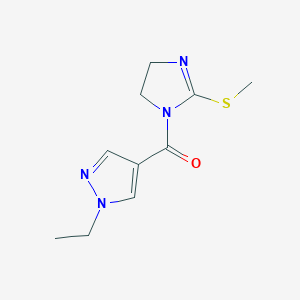
1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFP is a piperazine derivative that contains a trifluoromethyl group, which is known to enhance the potency and selectivity of drugs.
Mécanisme D'action
The exact mechanism of action of 1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine-containing compounds is not fully understood. However, it is believed that the trifluoromethyl group in this compound enhances the lipophilicity and electron-withdrawing properties of the molecule, which in turn improves its binding affinity to biological targets. This compound-containing compounds have been shown to interact with various biological targets such as DNA, RNA, enzymes, receptors, and ion channels, leading to their modulation or inhibition.
Biochemical and Physiological Effects:
This compound-containing compounds have been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound-containing compounds have been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II. This compound-containing compounds have also been shown to inhibit the replication of HIV by targeting the reverse transcriptase enzyme. This compound-containing compounds have been shown to exhibit antibacterial activity by inhibiting the bacterial cell wall synthesis. This compound-containing compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine has several advantages for lab experiments. Firstly, this compound is a commercially available compound that can be easily synthesized in large quantities. Secondly, this compound is a stable compound that can be stored for long periods without decomposition. Thirdly, this compound-containing compounds have been shown to exhibit high potency and selectivity, which makes them ideal candidates for drug discovery and development. However, this compound-containing compounds also have some limitations for lab experiments. For example, this compound-containing compounds may exhibit toxicity or side effects, which need to be carefully evaluated. This compound-containing compounds may also exhibit poor solubility or bioavailability, which may limit their use in vivo.
Orientations Futures
1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine-containing compounds have significant potential for future drug discovery and development. Some possible future directions for this compound-containing compounds are:
1. Design and synthesis of this compound-containing compounds with improved pharmacological properties such as potency, selectivity, and bioavailability.
2. Evaluation of the toxicity and side effects of this compound-containing compounds in vivo.
3. Exploration of the biological targets of this compound-containing compounds and their mode of action.
4. Development of this compound-containing compounds as lead compounds for the treatment of various diseases such as cancer, viral infections, bacterial infections, and inflammatory diseases.
5. Investigation of the structure-activity relationship of this compound-containing compounds to optimize their pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound-containing compounds have been shown to exhibit a wide range of pharmacological activities and have been used as building blocks for the synthesis of various biologically active compounds. This compound-containing compounds have several advantages for lab experiments, but also have some limitations that need to be carefully evaluated. Future research on this compound-containing compounds may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine involves the reaction of 1-ethylsulfonyl-4-piperazine with 1,1,1-trifluoro-2-propanol in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Applications De Recherche Scientifique
1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. This compound-containing compounds have been shown to exhibit a wide range of pharmacological activities such as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal activities. This compound has also been used as a ligand for the design and synthesis of new drugs targeting various biological targets such as enzymes, receptors, and ion channels.
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2S/c1-3-17(15,16)14-6-4-13(5-7-14)8(2)9(10,11)12/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVEAOCQXQTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
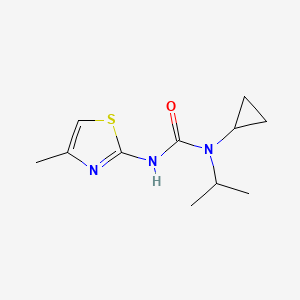
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
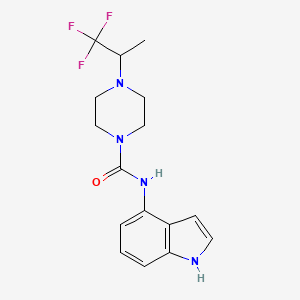

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)

